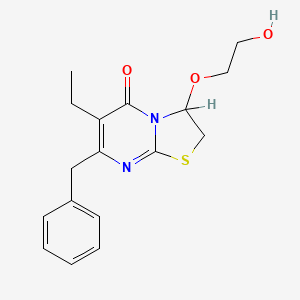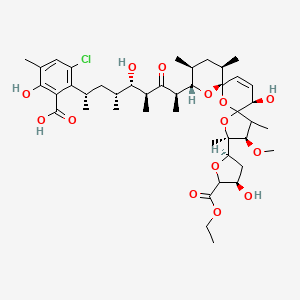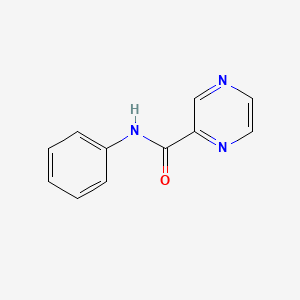
Pyrazinecarboxanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazinecarboxanilide is a chemical compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrazinecarboxanilide can be synthesized through several methods. One common approach involves the reaction of pyrazinecarboxylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow chemistry techniques. This method allows for the automated and efficient production of the compound by integrating multiple flow chemistry devices. The use of flow chemistry not only enhances the yield but also ensures consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Pyrazinecarboxanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various pyrazine derivatives, such as pyrazinecarboxylic acid, pyrazinecarboxamide, and substituted pyrazines .
Aplicaciones Científicas De Investigación
Pyrazinecarboxanilide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as antifungal, antibacterial, and anticancer agents.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of pyrazinecarboxanilide involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, the compound disrupts the synthesis of essential cellular components, leading to cell death. The exact molecular pathways may vary depending on the specific application and target organism .
Comparación Con Compuestos Similares
Pyrazinecarboxamide: A closely related compound used as an antitubercular agent.
Nicotinamide: Another similar compound with a pyridine ring instead of a pyrazine ring.
Pyrrolopyrazine: A compound with a fused pyrrole and pyrazine ring, exhibiting diverse biological activities
Uniqueness: Pyrazinecarboxanilide stands out due to its unique pyrazine ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
34067-83-9 |
|---|---|
Fórmula molecular |
C11H9N3O |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
N-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C11H9N3O/c15-11(10-8-12-6-7-13-10)14-9-4-2-1-3-5-9/h1-8H,(H,14,15) |
Clave InChI |
FKZLFTHRKZKLMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


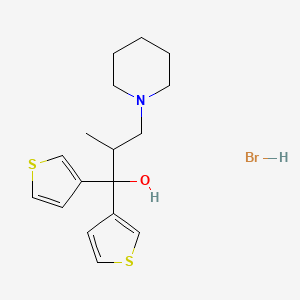
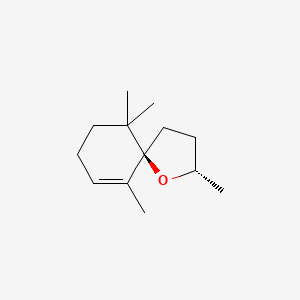



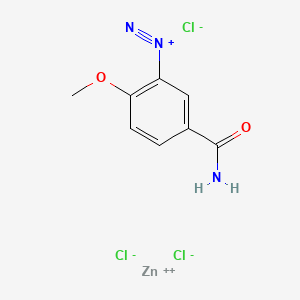
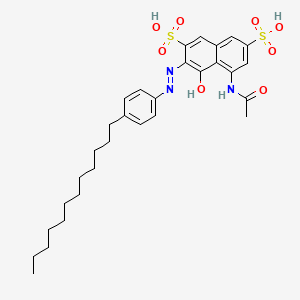
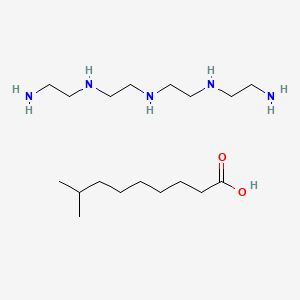
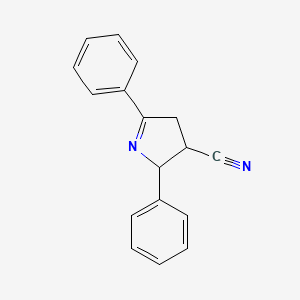
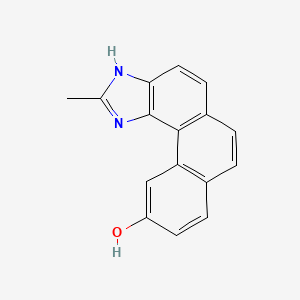
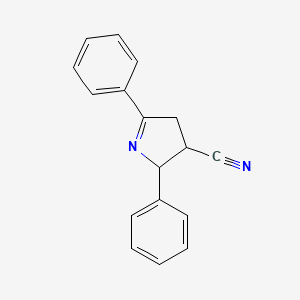
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)
